

The Allosteric Blockade of CRAC Channels by GSK-7975A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of **GSK-7975A**, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. By synthesizing data from key research articles, this document details the molecular interactions, quantitative inhibitory profiles, and experimental methodologies used to characterize this compound.

Core Mechanism of Action

GSK-7975A functions as a powerful and orally available inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in numerous cell types. The primary components of CRAC channels are the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit, Orai, located in the plasma membrane.

The inhibitory action of **GSK-7975A** occurs downstream of the initial activation steps of the CRAC signaling cascade. Evidence from Förster Resonance Energy Transfer (FRET) microscopy demonstrates that **GSK-7975A** does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and Orai1.[1][2][3][4] Instead, **GSK-7975A** is proposed to act as an allosteric blocker of the Orai channel pore.[5] This suggests that the compound binds to a site on the Orai subunit that is distinct from the STIM1 binding site, inducing a conformational change that prevents calcium ion permeation.



Recent studies using whole-cell electrophysiology in Rat Basophilic Leukemia (RBL-1) cells suggest that **GSK-7975A** acts exclusively from the extracellular side of the plasma membrane to inhibit CRAC currents. The affinity of **GSK-7975A** for the Orai channel appears to be influenced by the geometry of the channel's selectivity filter. This is supported by findings that Orai1 pore mutants with altered calcium selectivity, such as E106D, exhibit significantly reduced sensitivity to **GSK-7975A**.

The inhibition by **GSK-7975A** is characterized by a relatively slow onset and is not readily reversible upon washout. This kinetic profile, which is slower than that of the inorganic pore blocker La³⁺, suggests that **GSK-7975A** may have restricted access to its binding site within the channel complex.

Quantitative Inhibitory Profile

The inhibitory potency of **GSK-7975A** has been quantified across various cell types and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy against different Orai channel isoforms.

Cell Type/Condition	Orai Isoform(s)	Method	IC50 Value (μM)	Reference
HEK293 cells	Orai1/STIM1	Electrophysiolog y	~4.1	
HEK293 cells	Orai3/STIM1	Electrophysiolog y	~3.8	
RBL cells (endogenous)	CRAC	Calcium Imaging (Thapsigargin- induced Ca ²⁺ entry)	~0.8	_
Human Pancreatic Acinar Cells	ORAI1	Calcium Imaging (Thapsigargin- induced Ca ²⁺ influx)	30-50 μM (effective concentrations)	_
Human Lung Mast Cells	CRAC	Calcium Influx Assay	3 μM (significant reduction)	-



Table 1: Summary of reported IC₅₀ values and effective concentrations for **GSK-7975A**.

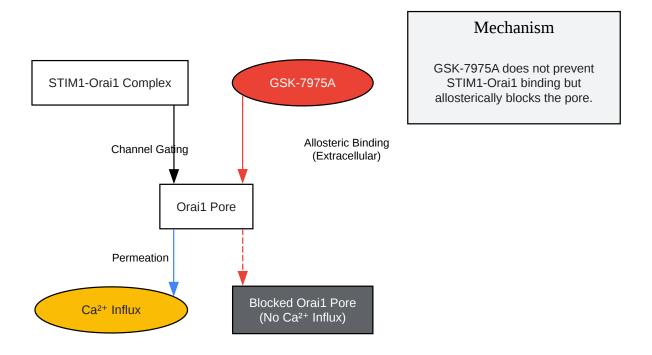
Signaling Pathway and Mechanism of Inhibition Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling events in CRAC channel activation and the proposed mechanism of **GSK-7975A** inhibition.



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Caption: CRAC Channel Activation Pathway.



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Caption: Mechanism of **GSK-7975A** Inhibition.

Experimental Protocols

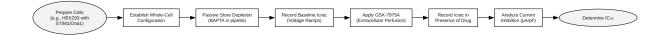
The characterization of **GSK-7975A** has relied on several key experimental techniques. Below are detailed methodologies for these approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents (ICRAC) flowing through CRAC channels.

- Cell Preparation: HEK293 cells are co-transfected with plasmids encoding human STIM1 and Orai1 (or Orai3). RBL-1 cells are used for studying endogenous CRAC channels.
- Store Depletion: Intracellular calcium stores are depleted passively by including a calcium chelator (e.g., 10-20 mM BAPTA or EGTA) in the intracellular pipette solution. This depletion triggers the activation of STIM1 and subsequent CRAC channel opening.
- Recording Solutions:
 - Intracellular (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA (or EGTA),
 10 HEPES, adjusted to pH 7.2 with CsOH.
 - Extracellular (Bath) Solution (in mM): 140 NaCl, 10 HEPES, 10 Glucose, 2.8 KCl, 1 MgCl₂,
 CaCl₂, adjusted to pH 7.4 with NaOH.
- Voltage Protocol: Cells are held at a holding potential of 0 mV. ICRAC is elicited by applying hyperpolarizing voltage ramps (e.g., from +100 mV to -100 mV over 100 ms) every 2-5 seconds. The inward current at negative potentials (e.g., -80 mV) is measured.
- Drug Application: **GSK-7975A**, dissolved in DMSO, is added to the extracellular bath solution at desired concentrations (e.g., 1-10 μM). For intracellular application experiments, the compound is included in the pipette solution.
- Data Analysis: The peak inward current density (pA/pF) is measured before and after drug application to determine the extent of inhibition. IC₅₀ values are calculated by fitting concentration-response data to a Hill equation.





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Caption: Electrophysiology Workflow.

Calcium Imaging

This method measures changes in intracellular calcium concentration ($[Ca^{2+}]_i$) in populations of cells.

- Cell Preparation and Dye Loading: Cells are plated on glass coverslips and incubated with a calcium-sensitive fluorescent dye, such as Fura-2/AM (typically 2-5 μM), for 30-60 minutes at room temperature in a standard Ringer's solution.
- Store Depletion: SOCE is induced by depleting ER calcium stores with a sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump inhibitor, such as thapsigargin (1-2 μ M), in a calcium-free external solution.
- Measurement of Calcium Influx: After store depletion, a calcium-containing solution (e.g., 2 mM CaCl₂) is re-added to the cells. The subsequent increase in [Ca²⁺]_i, indicative of SOCE, is measured.
- Drug Application: Cells are pre-incubated with GSK-7975A for a specified period (e.g., 10-30 minutes) before the re-addition of external calcium.
- Data Acquisition: The fluorescence intensity of the dye is measured using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm). The ratio of emissions (F340/F380) is proportional to [Ca²⁺]_i.
- Data Analysis: The peak or plateau of the calcium signal following calcium re-addition is compared between control and drug-treated cells to quantify the inhibition of SOCE.

Förster Resonance Energy Transfer (FRET) Microscopy



FRET is used to measure the proximity of two fluorescently tagged proteins, providing insights into protein-protein interactions.

Constructs:

- STIM1 Oligomerization: Cells are co-transfected with STIM1 tagged with a FRET donor (e.g., CFP-STIM1) and a FRET acceptor (e.g., YFP-STIM1).
- STIM1-Orai1 Interaction: Cells are co-transfected with STIM1-CFP and Orai1-YFP.
- Experiment: Cells are imaged using a confocal or wide-field fluorescence microscope capable of FRET measurements. A baseline FRET signal is established. Store depletion is induced with thapsigargin, which should increase the FRET signal as STIM1 molecules oligomerize or bind to Orai1. GSK-7975A (e.g., 10 μM) is then applied to the cells.
- Data Analysis: The FRET efficiency or ratio is monitored over time. A lack of change in the FRET signal after drug application, following store depletion, indicates that the drug does not interfere with the protein-protein interaction being studied.

Selectivity Profile

GSK-7975A demonstrates good selectivity for CRAC channels. When tested against a panel of other ion channels, it showed little to no effect on many, although some off-target activity has been noted. For instance, it has been reported to potently block TRPV6 channels and has reduced effects on L-type calcium channels (CaV1.2).

Conclusion

GSK-7975A is a selective and potent inhibitor of CRAC channels that acts via an allosteric blockade of the Orai pore. Its mechanism, which is downstream of STIM1 activation and STIM1-Orai1 coupling, makes it a valuable tool for studying the physiological roles of SOCE. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers utilizing **GSK-7975A** in their investigations and for professionals involved in the development of CRAC channel-targeted therapeutics.



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